molecular formula C9H20S<br>CH3(CH2)8SH<br>C9H20S B074206 1-Nonanethiol CAS No. 1455-21-6

1-Nonanethiol

Cat. No. B074206
CAS RN: 1455-21-6
M. Wt: 160.32 g/mol
InChI Key: ZVEZMVFBMOOHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfur-containing compounds, including thiol derivatives, often involves strategic reactions that incorporate sulfur atoms into organic frameworks. Although none of the reviewed papers specifically address 1-Nonanethiol, similar compounds and methodologies provide insights. For example, the synthesis of 1,3-dithianes using aldehydes and 2-chloro-1,3-dithiane under mild conditions showcases the versatility of sulfur incorporation strategies (Lai et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds like 1-Nonanethiol is crucial for their chemical behavior. Studies on similar sulfur compounds, such as 1,12-dicarba-closo-dodecaborane(12)-1,12-dithiol, reveal the impact of sulfur atoms on molecular geometry and electronic distribution, providing insights into how thiol groups may influence the structure of 1-Nonanethiol (Hnyk et al., 2000).

Chemical Reactions and Properties

Thiol groups in compounds like 1-Nonanethiol participate in various chemical reactions, including oxidation and conjugation, contributing to their reactivity and functional versatility. The synthesis of 1,3-dithiane-2-thiones from bismesylates showcases the reactivity of sulfur atoms and provides a framework for understanding the chemical behavior of thiols (Kubota et al., 1977).

Physical Properties Analysis

The physical properties of thiols, including boiling point, solubility, and odor, are significantly influenced by the presence of the sulfur atom. While the specific physical properties of 1-Nonanethiol are not detailed in the reviewed papers, the general understanding of thiols' physical characteristics can be extrapolated from related sulfur compounds.

Chemical Properties Analysis

1-Nonanethiol, like other thiols, exhibits specific chemical properties due to the thiol group. These properties include a strong affinity for metals, the ability to form disulfides upon oxidation, and participation in Michael addition reactions. The synthesis and application of 1,4-Dithiane-2,5-diol in generating sulfur-containing heterocycles highlight the chemical versatility of thiols and their utility in organic synthesis (Luna et al., 2018).

Scientific Research Applications

  • Self-Assembled Monolayers (SAMs)
    • Scientific Field: Surface Chemistry
    • Application Summary: 1-Nonanethiol is used to form self-organized monolayers on gold, mercury, silver, and platinum surfaces . These monolayers functionalize the surface atoms and improve the surface property of the composite .
    • Methods of Application: A detailed study of the self-assembly and coverage by 1-nonanethiol of sputtered Au surfaces using molecular resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) has been presented . The monolayer self-assembles on a smooth Au surface composed predominantly of {111} oriented grains .
    • Results or Outcomes: The domains of the alkanethiol monolayer are observed with sizes typically of 5-25 nm, and multiple molecular domains can exist within one Au grain . The 1-nonanethiol molecules reside in the threefold hollow sites of the Au {111} lattice and aligned along its lattice vectors .
  • Thiol-Based Protective Coating
    • Scientific Field: Material Science
    • Application Summary: 1-Nonanethiol is used as a thiol-based protective coating . This application is particularly useful in the protection of various substrates from environmental factors .
    • Methods of Application: The application of 1-Nonanethiol as a protective coating involves its deposition on the substrate surface. The exact method can vary depending on the substrate and the specific requirements of the coating .
    • Results or Outcomes: The application of 1-Nonanethiol as a protective coating can significantly enhance the durability and lifespan of the substrate. It can provide resistance against environmental factors such as moisture, UV radiation, and chemical exposure .
  • Stabilizer in Various Substrates
    • Scientific Field: Industrial Chemistry
    • Application Summary: 1-Nonanethiol acts as a stabilizer that forms a self-assembled monolayer (SAM) on a variety of substrates . This application is particularly useful in industrial processes where stability of the substrate is crucial .
    • Methods of Application: The application of 1-Nonanethiol as a stabilizer involves its deposition on the substrate surface. The exact method can vary depending on the substrate and the specific requirements of the stabilization .
    • Results or Outcomes: The application of 1-Nonanethiol as a stabilizer can significantly enhance the stability of the substrate. It can provide resistance against various factors that might otherwise degrade the substrate .

Safety And Hazards

1-Nonanethiol is highly flammable and will be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . It is also a poison . Exposure routes include inhalation, ingestion, skin, and/or eye contact . Symptoms of exposure include irritation of eyes, skin, nose, throat; lassitude (weakness, exhaustion), cyanosis, increased respiration, nausea, drowsiness, headache, vomiting . The target organs are eyes, skin, respiratory system, blood, central nervous system .

properties

IUPAC Name

nonane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZMVFBMOOHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3(CH2)8SH, Array, C9H20S
Record name 1-NONANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061704
Record name 1-Nonanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-nonanethiol is a colorless liquid with a bad smell. Mp: -21 °C; bp: 220 °C. Density: 0.840 g cm-3 at 25 °C. Combustible liquid., Colorless liquid with a strong, obnoxious odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid.
Record name 1-NONANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nonanethiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Nonanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0467.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

220 °C
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

78 °C, 78 °C c.c.
Record name 1-Nonanethiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble
Record name 1-NONANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Nonanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0467.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

Relative density (water = 1): 0.84
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.5
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.13 [mmHg]
Record name 1-Nonanethiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Nonanethiol

CAS RN

1455-21-6
Record name 1-NONANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nonanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1455-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NONANETHIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nonanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LG2ETV2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-20 °C
Record name 1-NONANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nonanethiol
Reactant of Route 2
Reactant of Route 2
1-Nonanethiol
Reactant of Route 3
Reactant of Route 3
1-Nonanethiol
Reactant of Route 4
1-Nonanethiol
Reactant of Route 5
Reactant of Route 5
1-Nonanethiol
Reactant of Route 6
1-Nonanethiol

Citations

For This Compound
358
Citations
P Jiang, S Xie, J Yao, S He, H Zhang, D Shi… - Chinese Science …, 2001 - Springer
… In this work, we selected 1-nonanethiol as the stabilizer to prepare expected gold nanoparticles in size of 5 nm through adjusting suitable Au/S ratio. The size selective precipitation …
Number of citations: 18 link.springer.com
P Jiang, S Xie, J Yao, S Pang… - Journal of Physics D …, 2001 - iopscience.iop.org
… In this paper, we utilized 1-nonanethiol molecules as stabilizers in order to prepare Au nanoparticles of about 2 nm in diameter through choosing a suitable ratio of Au:S (2.5:1). Size …
Number of citations: 29 iopscience.iop.org
MJ Capitán, J Álvarez, JJ Calvente… - Angewandte Chemie …, 2006 - Wiley Online Library
… number (Z), the fact that 1-nonanethiol monolayers contain nine carbon atoms per sulphur atom … crystalline order and disorder in a 1-nonanethiol monolayer can be accomplished by …
Number of citations: 13 onlinelibrary.wiley.com
S He, J Yao, S Xie, S Pang, H Gao - Chemical physics letters, 2001 - Elsevier
… atoms of 1-nonanethiol and the Ag atoms during the formation of 1-nonanethiol protected silver nanoparticles with XPS. The S2p 3/2 , and Ag3d 5/2 peaks of the 1-nonanethiol-capped …
Number of citations: 46 www.sciencedirect.com
S He, J Yao, P Jiang, D Shi, H Zhang, S Xie, S Pang… - Langmuir, 2001 - ACS Publications
… The IR spectra of the free 1-nonanethiol and the particles capped by 1-nonanethiol are given in Figure 3. The IR spectra of the nanoparticles and the free 1-nonanethiol molecule are …
Number of citations: 384 pubs.acs.org
C O'Dwyer, G Gay, B Viaris De Lesegno, J Weiner - Langmuir, 2004 - ACS Publications
… In this paper, we present the results of a detailed study of the structure of 1-nonanethiol self-assembled monolayers on a polycrystalline Au surface grown on a Cr covered Si substrate …
Number of citations: 88 pubs.acs.org
S He, J Yao, S Xie, H Gao, S Pang - Journal of Physics D: Applied …, 2001 - iopscience.iop.org
… that the colloid system was composed of silver nanoparticles and, on the surface of the silver nanoparticles, the chemical bond was formed between the S of the 1-nonanethiol and the …
Number of citations: 49 iopscience.iop.org
CT Mallon, RJ Forster, A McNally, E Campagnoli… - Langmuir, 2007 - ACS Publications
… at the 1-nonanethiol backfilled and 1-nonanethiol … 1-nonanethiol layer on platinum measured with AC impedance using a frequency of 520 Hz and amplitude of 5 mV. The 1-nonanethiol …
Number of citations: 17 pubs.acs.org
A Tlili, A Abdelghani, K Aguir, M Gillet… - Materials Science and …, 2007 - Elsevier
… We use the 1-nonanethiol and the 1,9-nonanedithiol types with different head group. The optical and the electrical properties of the two thiols deposited on gold with the self-assembled …
Number of citations: 18 www.sciencedirect.com
P Jiang, S Xie, S Pang, H Gao - Applied Surface Science, 2002 - Elsevier
… In the present paper, 1-nonanethiol-coated 5 nm sized gold nanoparticles were synthesized and served as basic blocks. The nanoparticle films were formed on highly oriented pyrolytic …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.